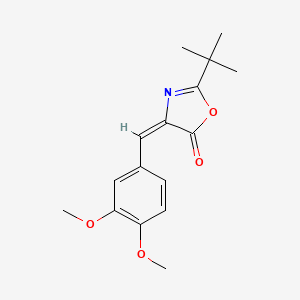
3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(AZEPANE-1-SULFONYL)-4-METHYL-N-(4-METHYLPHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a benzamide structure, making it a unique molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(AZEPANE-1-SULFONYL)-4-METHYL-N-(4-METHYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the azepane ring and the sulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Detailed synthetic routes are usually proprietary and can vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and stringent quality control measures to ensure consistency and safety. The process typically includes the use of high-purity reagents and advanced purification techniques to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(AZEPANE-1-SULFONYL)-4-METHYL-N-(4-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(AZEPANE-1-SULFONYL)-4-METHYL-N-(4-METHYLPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 3-(AZEPANE-1-SULFONYL)-4-METHYL-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
3-(AZEPANE-1-SULFONYL)-4-METHYL-PHENYLAMINE: This compound shares the azepane and sulfonyl groups but lacks the benzamide structure.
N-[3-(AZEPANE-1-SULFONYL)-4-METHYLPHENYL]-2-CHLOROACETAMIDE: This compound has a similar core structure but includes a chloroacetamide group.
Uniqueness
3-(AZEPANE-1-SULFONYL)-4-METHYL-N-(4-METHYLPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N2O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O3S/c1-16-7-11-19(12-8-16)22-21(24)18-10-9-17(2)20(15-18)27(25,26)23-13-5-3-4-6-14-23/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24) |
InChI Key |
DXOGOLYZFKCLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B14949395.png)

![Ethyl 6-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate](/img/structure/B14949408.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B14949409.png)
![3-(5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B14949417.png)
![1-{[3-(2-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B14949431.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B14949439.png)


![3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949451.png)

![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine](/img/structure/B14949473.png)
![N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide](/img/structure/B14949485.png)
